N-(3-pyridinyl)-1-pyrrolidinesulfonamide
Description
Properties
Molecular Formula |
C9H13N3O2S |
|---|---|
Molecular Weight |
227.29 g/mol |
IUPAC Name |
N-pyridin-3-ylpyrrolidine-1-sulfonamide |
InChI |
InChI=1S/C9H13N3O2S/c13-15(14,12-6-1-2-7-12)11-9-4-3-5-10-8-9/h3-5,8,11H,1-2,6-7H2 |
InChI Key |
RYQWAUSOFPIOOW-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)NC2=CN=CC=C2 |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)NC2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Preparation of Pyridine-3-Sulfonyl Chloride
The synthesis of pyridine-3-sulfonyl chloride (C₅H₄ClNO₂S) is a critical precursor. A scalable method involves diazotization of 3-aminopyridine followed by sulfonyl chlorination:
-
Diazotization :
-
Sulfonyl Chlorination :
Key Data :
Coupling with Pyrrolidine
Pyridine-3-sulfonyl chloride reacts with pyrrolidine in a nucleophilic substitution:
-
Reaction Setup :
-
Workup :
Key Data :
Alternative Routes Using Sulfinylamine Reagents
t-BuONSO-Mediated Synthesis
The sulfinylamine reagent t-BuONSO enables direct sulfonamide formation from organometallic reagents:
-
Grignard Reaction :
-
Amine Coupling :
Advantages :
Limitations :
Key Data :
Optimization and Challenges
Reaction Efficiency
Byproduct Management
-
5-Chloropyridine-3-sulfonyl Chloride : A common byproduct mitigated by stepwise PCl₅ addition.
-
Purification : Recrystallization from n-hexane/THF improves purity (>98%).
Analytical Characterization
Spectroscopic Data
Biological Activity
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